

SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Potent Antiangiogenic Activity

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Compound of Interest

Compound Name: SRPIN803

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SRPIN803 is a small molecule inhibitor with demonstrated antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This technical guide provides an in-depth overview of **SRPIN803**, its mechanism of action, and its role in modulating angiogenesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting SRPK1 and CK2 signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to SRPIN803 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and age-related macular degeneration.[4] Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis.[5] The alternative splicing of VEGF pre-mRNA results in the production of pro-angiogenic (e.g., VEGF165) and anti-angiogenic (e.g., VEGF165b) isoforms.[5] The balance between these isoforms is crucial in controlling the angiogenic switch.

SRPIN803 has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit angiogenesis.[1][2][3] Its primary mechanism involves the dual inhibition of

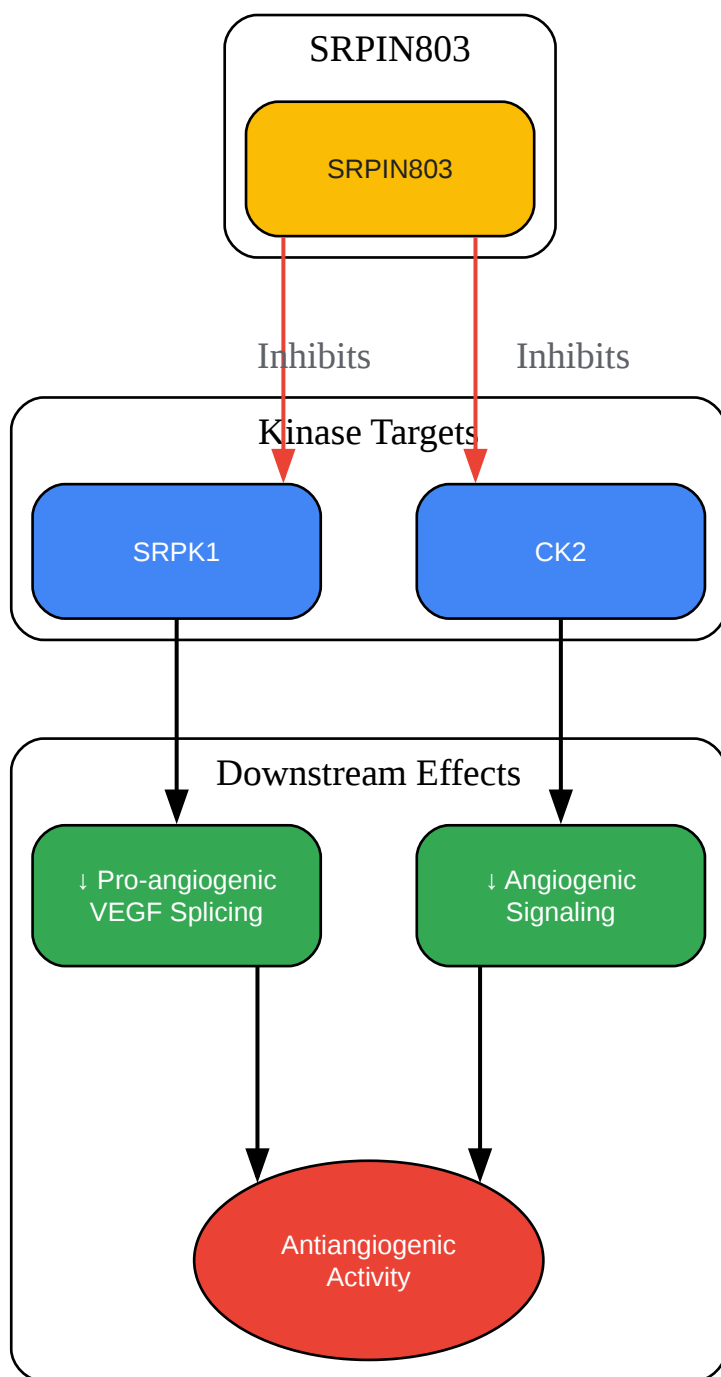
SRPK1 and CK2, two kinases implicated in the regulation of angiogenesis.[1][2][3][4]

Mechanism of Action: Dual Inhibition of SRPK1 and CK2

SRPIN803 exerts its antiangiogenic effects by targeting two key kinases:

- Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of the alternative splicing of VEGF pre-mRNA.[5][6] It phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1, which then promote the selection of the proximal splice site in VEGF exon 8, leading to the production of the pro-angiogenic VEGF165 isoform.[5][6][7] By inhibiting SRPK1, **SRPIN803** can shift the splicing of VEGF towards the anti-angiogenic VEGF165b isoform, thereby suppressing angiogenesis.[5]
- Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and angiogenesis.[4][8][9] Elevated CK2 activity is observed in many cancers and is associated with the promotion of angiogenesis.[4] CK2 can influence angiogenesis through multiple signaling pathways, including those involving key growth factors.[4][8][9] Inhibition of CK2 by **SRPIN803** contributes to its overall antiangiogenic activity.[1][3]

The dual inhibition of both SRPK1 and CK2 by **SRPIN803** provides a multi-pronged approach to suppressing pathological angiogenesis.



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Dual inhibitory mechanism of **SRPIN803**.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of **SRPIN803** from various studies.

Table 1: Inhibitory Activity of **SRPIN803**

Target	IC50 Value	Reference
SRPK1	2.4 μ M	[1]
SRPK1	7.5 μ M	[10]
CK2	203 nM (0.203 μ M)	[1]
CK2	0.68 μ M	[10]

Table 2: In Vitro and In Vivo Antiangiogenic Activity of **SRPIN803**

Assay	Model System	Concentration/ Dose	Observed Effect	Reference
Angiogenesis Assay	Zebrafish Embryos	100 μ M	Inhibition of angiogenesis	[1] [3]
Angiogenesis Assay	Zebrafish Embryos (microinjection)	4.6 nL of 10 μ M	Blockade of angiogenesis	[1]
Choroidal Neovascularization	Mouse Model	Topical administration	Significant inhibition of CNV	[1] [3]

Table 3: Cytostatic Activity of **SRPIN803**

Cell Line	GI50 Value	Reference
Hcc827	80-98 μ M	[1]
PC3	80-98 μ M	[1]
U87	80-98 μ M	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic activity of **SRPIN803**.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of **SRPIN803** against SRPK1 and CK2.

Materials:

- Recombinant SRPK1 or CK2 enzyme
- Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)[[10](#)]
- **SRPIN803** at various concentrations
- ATP (radiolabeled or with a detection system)
- Kinase reaction buffer
- 96-well plates
- Detection reagents (e.g., for radioactivity or luminescence)
- Plate reader

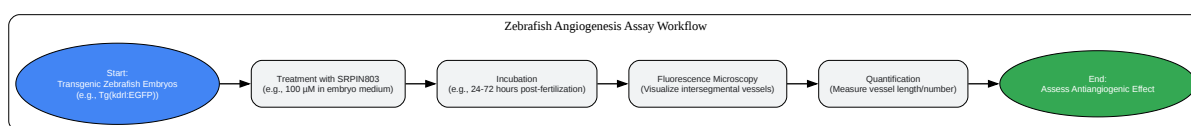
Protocol:

- Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer in each well of a 96-well plate.
- Add **SRPIN803** at a range of concentrations to the wells. Include a control with no inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

- Stop the reaction.
- Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of **SRPIN803** that causes 50% inhibition of the kinase activity.

Zebrafish Angiogenesis Assay

This in vivo assay is used to visually and quantitatively assess the antiangiogenic effects of **SRPIN803**.



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Workflow for the zebrafish angiogenesis assay.

Materials:

- Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
- **SRPIN803** stock solution
- Embryo medium
- 96-well plates

- Fluorescence microscope

Protocol:

- Collect fertilized zebrafish embryos and maintain them in embryo medium.
- At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
- Place individual embryos into the wells of a 96-well plate containing embryo medium.
- Add **SRPIN803** to the wells at the desired final concentration (e.g., 100 μ M).^{[1][3]} Include a vehicle control (e.g., DMSO).
- Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
- At the end of the incubation period, anesthetize the embryos.
- Image the trunk vasculature of the embryos using a fluorescence microscope.
- Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels.
- Compare the measurements between the **SRPIN803**-treated and control groups to determine the antiangiogenic effect.

Mouse Model of Choroidal Neovascularization (CNV)

This in vivo model is used to evaluate the efficacy of **SRPIN803** in a disease-relevant context, such as age-related macular degeneration.

Materials:

- Mice (e.g., C57BL/6)
- Laser photocoagulator
- **SRPIN803** formulation for topical administration (e.g., eye ointment)

- Anesthesia
- Fundus imaging system
- Fluorescein angiography equipment
- Histological processing reagents

Protocol:

- Anesthetize the mice and dilate their pupils.
- Use a laser photocoagulator to induce rupture of Bruch's membrane in the retina, which triggers the formation of CNV.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Administer **SRPIN803** topically to the eyes of the mice according to a predetermined dosing schedule.[\[1\]](#)[\[3\]](#) A control group should receive a vehicle-only formulation.
- At specific time points after laser induction, perform in vivo imaging (e.g., fundus photography, fluorescein angiography) to assess the extent of CNV leakage and size.[\[11\]](#)[\[12\]](#)
- At the end of the study, euthanize the mice and enucleate the eyes.
- Perform histological analysis (e.g., on choroidal flat mounts) to quantify the volume and area of the CNV lesions.
- Compare the CNV measurements between the **SRPIN803**-treated and control groups.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytostatic or cytotoxic effects of **SRPIN803** on various cell lines.

Materials:

- Cancer cell lines (e.g., Hcc827, PC3, U87)
- **SRPIN803** at various concentrations

- Cell culture medium and supplements
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a specialized reagent)
- Microplate reader

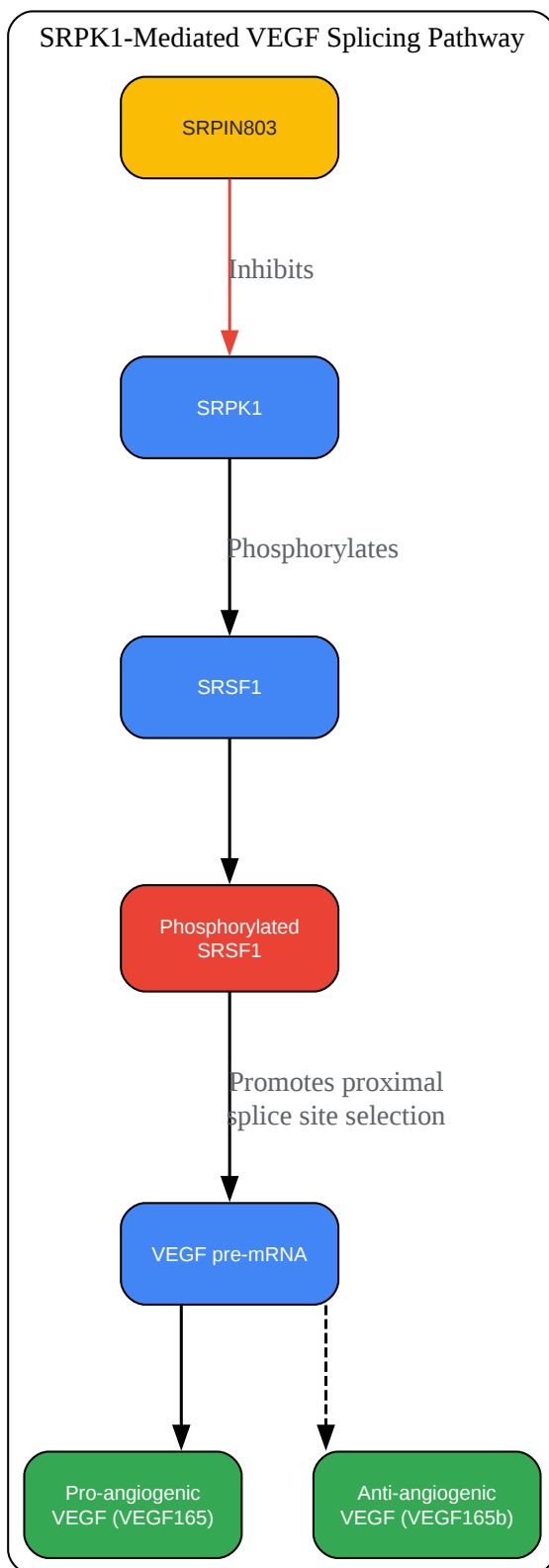
Protocol:

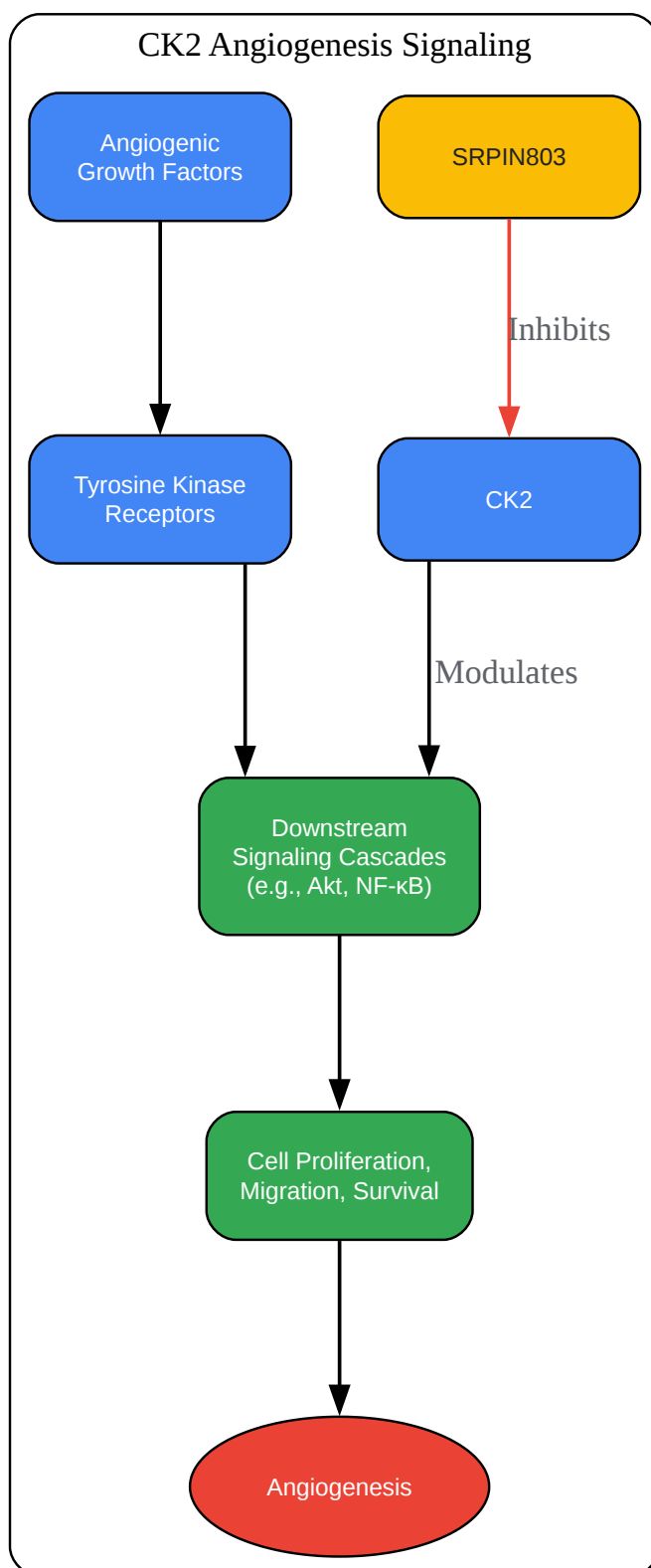
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **SRPIN803**. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[15\]](#)
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Signaling Pathways

The antiangiogenic activity of **SRPIN803** is mediated through the inhibition of SRPK1 and CK2, which in turn affects downstream signaling pathways.

SRPK1-Mediated VEGF Alternative Splicing





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